Product packaging for Glycocholic Acid(Cat. No.:CAS No. 475-31-0)

Glycocholic Acid

Cat. No.: B191346
CAS No.: 475-31-0
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-FRVQLJSFSA-N
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Description

Overview of Glycocholic Acid's Biological Role and Significance in Research

This compound is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine (B1666218). wikipedia.orgnih.gov This process is a critical step in the metabolism of cholesterol. biosynth.com The primary and most well-understood function of this compound is its role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. biosynth.comcaringsunshine.com Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to act as a detergent, emulsifying fats into smaller micelles. This action significantly increases the surface area for enzymatic digestion by lipases. biosynth.comfrontiersin.org

Beyond its digestive functions, research has illuminated the multifaceted roles of this compound. It is a key signaling molecule, interacting with various receptors to modulate metabolic and inflammatory pathways. caringsunshine.commdpi.com One of the most significant of these is the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. mdpi.comnih.gov Activation of FXR by this compound can influence the expression of numerous genes involved in these pathways. mdpi.comfrontiersin.org

The significance of this compound in research is underscored by its potential as a biomarker for various pathological conditions. nih.govnih.gov Elevated serum levels of this compound can be an indicator of liver cell damage or impaired bile excretion, making it a sensitive marker for liver and biliary system diseases such as acute and chronic hepatitis, cirrhosis, and liver cancer. frontiersin.org In fact, it has been identified as a novel and sensitive biomarker for hepatocellular carcinoma (HCC). nih.govncats.io Furthermore, its role is being investigated in other conditions, including intrahepatic cholestasis of pregnancy and cholangiocarcinoma. frontiersin.orgglpbio.com

The ability of this compound to form micelles is also harnessed in experimental research to solubilize hydrophobic compounds, aiding in the study of membrane dynamics and protein interactions with bile acids. biosynth.com Its anti-inflammatory and antioxidant properties are also areas of active investigation. frontiersin.orgnih.gov

Historical Context and Evolution of this compound Research

The study of bile acids has a long history, with early recognition of their importance in digestion. caringsunshine.com Traditional medicinal practices, particularly in Eastern medicine, utilized animal bile, which is rich in this compound, for digestive ailments. caringsunshine.com The scientific journey to understand the specific components of bile and their functions began with the structural elucidation of the steroid nucleus, a foundational achievement that paved the way for identifying individual bile acids. nih.gov

The development of sophisticated analytical techniques has been a major driver in the evolution of this compound research. Initially, methods like countercurrent distribution allowed for the separation of conjugated and unconjugated bile acids. nih.gov The advent of chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), provided more precise methods for measuring bile acid concentrations. frontiersin.orgnih.gov More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS/MS) has enabled highly sensitive and specific quantification of individual bile acids like this compound in various biological samples. nih.govresearchgate.net

A pivotal moment in bile acid research was the discovery of the farnesoid X receptor (FXR) in 1995 and the subsequent identification of bile acids as its natural ligands in 1999. nih.gov This discovery transformed the understanding of bile acids from simple digestive detergents to complex signaling molecules, opening up new avenues of research into their regulatory roles in metabolism and inflammation.

Contemporary research on this compound is increasingly focused on its role in the gut microbiome. researchgate.net There is a recognized bidirectional relationship where the gut microbiota can metabolize this compound, and in turn, this compound can influence the composition and function of the gut microbiome. upf.edunih.gov This interplay is now understood to have significant implications for host health and disease.

Modern research also heavily investigates the potential of this compound as a specific biomarker. Studies have focused on developing sensitive immunoassays and advanced mass spectrometry-based methods for its detection in serum and urine to aid in the diagnosis and monitoring of liver diseases, including hepatocellular carcinoma. nih.govacs.orgnih.gov

Interactive Data Table: Key Milestones in this compound Research

DecadeKey Research Focus/DiscoverySignificance
Pre-20th CenturyTraditional use of animal bile for digestive issues. caringsunshine.comEarly recognition of the physiological effects of bile components.
Early-Mid 20th CenturyStructural elucidation of cholesterol and bile acids. nih.govLaid the chemical foundation for understanding bile acid identity and synthesis.
1950s-1960sDevelopment of separation techniques like countercurrent distribution. nih.govEnabled the distinction between conjugated and unconjugated bile acids.
1970s-1980sAdvancement of chromatographic methods (GC, HPLC). frontiersin.orgnih.govAllowed for more accurate quantification of individual bile acids.
1990sDiscovery of the Farnesoid X Receptor (FXR) and identification of bile acids as its ligands. nih.govRevolutionized the understanding of bile acids as signaling molecules.
2000s-PresentDevelopment of LC-MS/MS for sensitive detection. nih.govresearchgate.netEnabled precise measurement of this compound for biomarker research.
2010s-PresentFocus on the gut microbiome-bile acid axis. researchgate.netupf.edunih.govRevealed the complex interplay between gut bacteria and this compound metabolism.
2010s-PresentIdentification as a specific biomarker for liver diseases, including HCC. nih.govncats.ionih.govHighlights its clinical potential in diagnostics and disease monitoring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43NO6 B191346 Glycocholic Acid CAS No. 475-31-0

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
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InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RFDAIACWWDREDC-FRVQLJSFSA-N
Source PubChem
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Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047436
Record name Glycocholic acid
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Molecular Weight

465.6 g/mol
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Physical Description

Dihydrate: Solid; [Sigma-Aldrich MSDS], Solid
Record name Glycocholic acid
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Solubility

0.0033 mg/mL
Record name Glycocholic acid
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CAS No.

475-31-0
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Record name Glycocholic acid
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Record name N-(3-α,7-α,12-α-trihydroxycholan-24-oyl)glycine
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Record name GLYCOCHOLIC ACID
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Melting Point

170 °C
Record name Glycocholic acid
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Biosynthesis and Metabolic Pathways of Glycocholic Acid

Endogenous Biosynthesis and Regulation

Glycocholic acid is a conjugated bile acid synthesized in the liver. Its formation is a multi-step process that begins with the conversion of cholesterol into primary bile acids, which are then conjugated with the amino acid glycine (B1666218). This biosynthesis is tightly regulated to maintain cholesterol homeostasis and facilitate lipid digestion.

Hepatic Cholesterol Metabolism Pathways and Primary Bile Acid Formation

The synthesis of primary bile acids from cholesterol is the primary catabolic pathway for cholesterol in the body and occurs exclusively in liver cells (hepatocytes). elsevier.esnih.gov This process involves a series of enzymatic reactions and can proceed via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govfrontiersin.org

The classical pathway is the major route for bile acid synthesis in humans. nih.gov It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum and catalyzes the rate-limiting step of converting cholesterol into 7α-hydroxycholesterol. nih.govwikipedia.orge-dmj.org Subsequent reactions involve several other enzymes that modify the steroid nucleus. A key enzyme, sterol 12α-hydroxylase (CYP8B1) , determines the final primary bile acid produced. nih.gove-dmj.org Its action leads to the formation of cholic acid. e-dmj.org In the absence of CYP8B1 activity, the pathway leads to the production of chenodeoxycholic acid. nih.gove-dmj.org

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which can be found in various tissues, including macrophages. nih.govnih.gov This pathway generates oxysterols that are then transported to the liver for further conversion. nih.gov The subsequent 7α-hydroxylation is catalyzed by oxysterol 7α-hydroxylase (CYP7B1). nih.gov This pathway primarily produces chenodeoxycholic acid. frontiersin.org

Ultimately, these pathways yield the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. nih.govyoutube.com

Key Enzymes in Primary Bile Acid Synthesis

Enzyme Pathway Function Location
Cholesterol 7α-hydroxylase (CYP7A1) Classical (Neutral) Rate-limiting step; converts cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.orge-dmj.org Endoplasmic Reticulum
Sterol 12α-hydroxylase (CYP8B1) Classical (Neutral) Required for the synthesis of cholic acid. nih.gove-dmj.org Microsomal
Sterol 27-hydroxylase (CYP27A1) Alternative (Acidic) Initiates the pathway by oxidizing the steroid side chain. nih.gove-dmj.org Mitochondria

Glycine Conjugation: Enzymatic Catalysis and Kinetic Parameters

To increase their water solubility and prevent passive reabsorption in the proximal small intestine, primary bile acids like cholic acid undergo conjugation with an amino acid before being secreted into the bile. elsevier.esfrontiersin.orgwikipedia.org This amidation reaction involves either glycine or taurine (B1682933). frontiersin.orgresearchgate.net In humans, the ratio of glycine-conjugated to taurine-conjugated bile acids is approximately 3:1. frontiersin.org

The conjugation process is a two-step enzymatic reaction:

Bile acid-CoA synthetase (BACS) activates the bile acid (e.g., cholic acid) by converting it into a bile acid-CoA ester (e.g., choloyl-CoA). researchgate.netresearchgate.net

Bile acid-CoA:amino acid N-acyltransferase (BAAT) then catalyzes the transfer of the bile acid from its CoA ester to either glycine or taurine, forming the conjugated bile acid (e.g., this compound) and releasing coenzyme A. frontiersin.orgresearchgate.netresearchgate.netuniprot.org

Studies with recombinant human BAAT (hBACAT) have shown its catalytic activity. The enzyme catalyzes the conjugation of CoA-bound bile acids with both taurine and glycine. researchgate.net Research indicates that the thioesterase activity of hBACAT (hydrolysis of the CoA ester without conjugation) is about 20% of its conjugation activity with both choloyl-CoA and chenodeoxycholoyl-CoA. researchgate.net The addition of glycine significantly increases the reaction rate compared to the thioesterase activity alone. researchgate.net While BAAT can use both glycine and taurine, taurine is often the preferred substrate when available at sufficient concentrations. eur.nl However, because hepatic taurine levels are often limited, a larger proportion of bile acids is conjugated with the more abundant glycine. eur.nl

Enzymes of Bile Acid Conjugation

Enzyme Abbreviation Function
Bile acid-CoA synthetase BACS Activates bile acids by forming a CoA thioester. researchgate.netresearchgate.net

Regulatory Mechanisms of Hepatic this compound Synthesis

Further regulation occurs from the intestine. Bile acids reabsorbed in the ileum activate intestinal FXR, which induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans. wikipedia.org FGF19 travels to the liver via the portal circulation and acts on its receptor (FGFR4) to strongly suppress CYP7A1 expression, thus providing another layer of feedback control. wikipedia.orge-dmj.org

Studies in rabbits have also shown that the infusion of this compound can inhibit both HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and cholesterol 7 alpha-hydroxylase (CYP7A1). capes.gov.br The inhibition of HMG-CoA reductase suggests that this compound can reduce the availability of the cholesterol substrate needed for its own synthesis. capes.gov.br

Enterohepatic Circulation and Transport Dynamics

This compound, like other bile acids, undergoes enterohepatic circulation, a highly efficient recycling process between the liver and the intestine that ensures a sufficient supply of bile acids for digestion while tightly controlling the total body pool. youtube.comwikipedia.orgwikidoc.org

Intestinal Reabsorption Mechanisms and Efficiency

After being secreted into the small intestine to aid in fat digestion, the vast majority of conjugated bile acids are reabsorbed. youtube.com This process is remarkably efficient, with approximately 94-95% of bile salts being reabsorbed and returned to the liver. wikipedia.orgwikipedia.orgvetscraft.com

The primary site for active reabsorption is the terminal ileum, the final section of the small intestine. frontiersin.orgeur.nl This active transport is mediated by the apical sodium-dependent bile acid transporter (ASBT) , which carries conjugated bile acids from the intestinal lumen into the enterocytes (intestinal cells). frontiersin.orgmdpi.comwjgnet.com The affinity of ASBT is higher for dihydroxy bile acids than for trihydroxy bile acids like this compound. wjgnet.com Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP) , which facilitates their transport to the basolateral membrane. wjgnet.com They then exit the enterocyte into the portal circulation via the organic solute transporter alpha/beta (OSTα/β). mdpi.comwjgnet.com

In addition to active transport in the ileum, some passive, non-ionic diffusion can occur along the small and large intestines. wikipedia.orgeur.nlwikidoc.org

Hepatic Uptake and Biliary Secretion Processes

Bile acids reabsorbed from the intestine travel via the portal vein directly back to the liver. wikipedia.orgvetscraft.com Hepatocytes are extremely efficient at extracting these returning bile acids from the portal blood, preventing significant amounts from entering systemic circulation. wikipedia.orgwikidoc.orgphysiology.org

Molecular Characterization of Bile Acid Transporter Systems

The movement and regulation of this compound and other bile acids are critically dependent on a sophisticated network of transport proteins located on the membranes of hepatocytes (liver cells) and enterocytes (intestinal cells). These transporters ensure the efficient secretion of bile acids into bile, their reabsorption from the intestine, and their return to the liver, a process known as enterohepatic circulation. physiology.orgnih.gov Key transporters involved in this process include the Apical Sodium-Dependent Bile Acid Transporter (ASBT), the Bile Salt Export Pump (BSEP), the Multidrug Resistance-Associated Protein 2 (MRP2), and the Multidrug-Resistant Protein 3 (MDR3). unibo.itscienceopen.com

Apical Sodium-Dependent Bile Acid Transporter (ASBT): ASBT, also known as SLC10A2, is the primary transporter responsible for the active uptake of conjugated bile acids, including this compound, from the intestinal lumen into the enterocytes of the terminal ileum. nih.govphysiology.org This process is highly efficient, recapturing approximately 95% of bile acids to be recycled. wur.nlmdpi.com The function of ASBT is crucial for maintaining the bile acid pool and is a key component of the enterohepatic circulation. nih.govphysiology.org Its activity is dependent on a sodium gradient and is primarily localized to the apical (lumen-facing) membrane of epithelial cells in the distal ileum, renal proximal tubules, and bile ducts. nih.govphysiology.org

Bile Salt Export Pump (BSEP): BSEP, or ABCB11, is a member of the ATP-binding cassette (ABC) transporter superfamily and is located on the canalicular (bile-facing) membrane of hepatocytes. nih.govpsu.edu It is the principal transporter responsible for secreting monovalent (singly charged) conjugated bile salts, such as this compound and taurocholic acid, from the hepatocyte into the bile canaliculus. nih.govsci-hub.seresearchgate.net This ATP-dependent process is the rate-limiting step in bile secretion and the main driver of bile flow. sci-hub.se Human BSEP demonstrates a high affinity for this compound. nih.govnih.gov Genetic defects in BSEP can impair bile flow, leading to cholestatic liver diseases like progressive familial intrahepatic cholestasis type 2 (PFIC2). scienceopen.comnih.gov

Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 (ABCC2), another ABC transporter on the canalicular membrane of hepatocytes, primarily excretes divalent (doubly charged) bile acids and other organic anions, such as bilirubin (B190676) glucuronides and glutathione (B108866) conjugates, into the bile. unibo.itresearchgate.netnih.gov While BSEP is the main exporter for this compound, MRP2 provides an additional pathway for the biliary excretion of some bile acid conjugates, contributing to the bile salt-independent fraction of bile flow. unibo.itelsevier.es Its expression can be induced during cholestatic conditions to provide an alternative route for bile acid elimination. nih.gov

Multidrug-Resistant Protein 3 (MDR3): MDR3 (ABCB4) is not a direct transporter of bile acids. Instead, its critical function is to "flop" phospholipids (B1166683), mainly phosphatidylcholine, from the inner to the outer leaflet of the canalicular membrane, secreting them into bile. unibo.itresearchgate.netelsevier.es This action is essential for forming mixed micelles with bile salts and cholesterol. These micelles protect the membranes of the bile duct cells (cholangiocytes) from the detergent, cell-damaging effects of high concentrations of bile salts like this compound. unibo.it Mutations in the gene for MDR3 can lead to cholestatic liver disease due to the unprotected exposure of the biliary epithelium to toxic bile salts. unibo.itscienceopen.com

Table 1: Key Features of Bile Acid Transporter Systems

Transporter Gene Location Function Related to this compound
ASBT SLC10A2 Apical membrane of ileal enterocytes, renal tubules, cholangiocytes Primary transporter for active reabsorption of conjugated bile acids (including this compound) from the intestine. nih.govphysiology.org
BSEP ABCB11 Canalicular membrane of hepatocytes Primary pump for ATP-dependent secretion of monovalent bile acids (including this compound) into bile. nih.govsci-hub.se
MRP2 ABCC2 Canalicular membrane of hepatocytes Transports divalent bile acids and other organic anions; provides an alternative excretory pathway for bile salts. researchgate.netnih.gov
MDR3 ABCB4 Canalicular membrane of hepatocytes Secretes phospholipids into bile, which form protective mixed micelles with bile acids like this compound. unibo.itresearchgate.net

Microbial Biotransformation and Conjugation in the Gastrointestinal Tract

Primary bile acids, such as cholic acid conjugated with glycine (this compound), are secreted from the liver into the intestine. mdpi.comresearchgate.net A portion of these bile acids escapes reabsorption in the small intestine and travels to the colon, where they are subjected to extensive chemical modifications by the resident gut microbiota. gutmicrobiotaforhealth.comnih.gov These microbial enzymatic reactions, collectively known as biotransformation, convert primary bile acids into secondary bile acids. mdpi.comtandfonline.com

The initial and most significant biotransformation step is deconjugation. This reaction involves the hydrolysis of the amide bond linking the cholic acid steroid core to the amino acid glycine. tandfonline.commdpi.com This cleavage is catalyzed by enzymes called bile salt hydrolases (BSHs). mdpi.comjmb.or.kr BSH activity is widespread among major gut bacterial phyla, including Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. mdpi.comjmb.or.kr Many BSH enzymes show a preference for glycine-conjugated bile acids like this compound over taurine-conjugated forms. jmb.or.krnih.gov For instance, a BSH purified from Lactobacillus plantarum was found to hydrolyze glycocholate most effectively. jmb.or.kr The product of this deconjugation is unconjugated cholic acid and a free glycine molecule. mdpi.comjmb.or.kr

Following deconjugation, the now-free cholic acid can undergo further microbial modification. The most prominent of these is 7α-dehydroxylation, a multi-step enzymatic process carried out by a specialized group of anaerobic bacteria, primarily from the Clostridium genus. gutmicrobiotaforhealth.comnih.gov This reaction removes the hydroxyl group at the C-7 position of the steroid nucleus, converting cholic acid into deoxycholic acid (DCA), a major secondary bile acid. mdpi.comnih.gov The conversion of cholic acid to deoxycholic acid can significantly impact the host's metabolic signaling and cholesterol homeostasis. gutmicrobiotaforhealth.comnih.gov

Table 2: Microbial Biotransformation Pathway of this compound

Step Reaction Substrate Key Microbial Enzyme Product(s)
1. Deconjugation Hydrolysis of the amide bond This compound Bile Salt Hydrolase (BSH) Cholic acid + Glycine
2. Dehydroxylation Removal of the 7α-hydroxyl group Cholic acid 7α-dehydroxylase Deoxycholic acid

Molecular and Cellular Mechanisms of Glycocholic Acid Action

Receptor-Mediated Signaling Pathways

Glycocholic acid's actions are largely initiated by its binding to and activation of several key receptors, which in turn trigger downstream signaling events.

Farnesoid X Receptor (FXR) Interactions and Downstream Gene Regulation

This compound is a known ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation. frontiersin.org The activation of FXR by this compound leads to the regulation of several downstream target genes. frontiersin.org

One of the key downstream targets is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. frontiersin.orgnih.govoup.com Upon activation by this compound, FXR induces the expression of SHP. frontiersin.orgjci.org SHP then acts as a transcriptional repressor, inhibiting the activity of other nuclear receptors involved in bile acid synthesis, such as Liver Receptor Homolog-1 (LRH-1). jci.orgabdominalkey.com This FXR-SHP cascade is a crucial negative feedback mechanism that controls bile acid levels. nih.govjci.org

FXR activation by this compound also influences the expression of genes involved in cholesterol transport and lipoprotein metabolism. Studies have shown that this compound can increase the mRNA levels of ATP-binding cassette transporter G1 (ABCG1) and apolipoprotein A1 (ApoA1) . frontiersin.orgresearchgate.netnih.gov ABCG1 is involved in the transport of cholesterol out of cells, while ApoA1 is the major protein component of high-density lipoprotein (HDL), which is responsible for reverse cholesterol transport. oup.com The regulation of these genes by this compound, through FXR, highlights its role in lipid homeostasis. frontiersin.org

Target GeneEffect of this compound-Mediated FXR ActivationReference
SHP Increased expression frontiersin.orgnih.gov
ABCG1 Increased mRNA levels frontiersin.orgresearchgate.netnih.gov
ApoA1 Increased mRNA levels frontiersin.orgresearchgate.netnih.gov

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation and Functional Consequences

In addition to nuclear receptors, this compound also interacts with the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, a membrane-bound receptor. frontiersin.orgmdpi.com While secondary bile acids are generally more potent agonists for TGR5, this compound has also been shown to activate this receptor. frontiersin.orgoncotarget.com

Activation of TGR5 by bile acids, including this compound, typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. nih.govfrontiersin.orgmdpi.com This, in turn, activates protein kinase A (PKA) and other downstream effectors. mdpi.commdpi.com

The functional consequences of TGR5 activation are diverse and include the suppression of inflammatory responses in macrophages and the regulation of energy homeostasis. nih.govwikipedia.org In the context of inflammation, TGR5 activation can inhibit the production of pro-inflammatory cytokines. nih.govmdpi.com For instance, TGR5 activation has been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This anti-inflammatory effect is often mediated through the cAMP-PKA pathway, which can suppress the activity of the pro-inflammatory transcription factor NF-κB. mdpi.commdpi.com

Non-Classical Receptor and Ion Channel Interactions

Recent research has uncovered interactions between this compound and other, less conventional, receptors and ion channels.

Sphingosine-1-Phosphate Receptors (S1PRs): Studies have demonstrated that conjugated bile acids, including this compound, can activate the sphingosine-1-phosphate receptor 2 (S1P2). nih.govresearchgate.netnih.gov This interaction has been shown to trigger downstream signaling pathways, such as the ERK1/2 and AKT pathways, in hepatocytes. nih.govresearchgate.net The activation of S1P2 by this compound appears to be a significant mechanism through which this bile acid exerts its effects on cell signaling and may contribute to its role in both physiological and pathological processes in the liver. nih.govphysiology.org

BK Channels: While direct modulation of large-conductance calcium-activated potassium (BK) channels by this compound is not extensively documented, bile acids, in general, are known to influence ion channel activity. The complex interplay between bile acids and cellular signaling pathways, including those involving calcium mobilization, suggests a potential for indirect effects on calcium-sensitive channels like BK channels. Further research is needed to elucidate any direct interactions.

Intracellular Signaling Cascades Modulated by this compound

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

PI3K/AKT Pathway: this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. frontiersin.org This activation can occur downstream of receptor interactions, such as with S1P2. nih.govresearchgate.net The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In some contexts, this compound-mediated activation of this pathway can promote cell survival, while in others, it may be involved in pathological processes. For instance, studies have suggested that inhibiting the PI3K/AKT pathway may be a mechanism by which this compound promotes tumor cell apoptosis. frontiersin.org

cAMP Synthesis: As mentioned previously, the activation of TGR5 by this compound leads to the stimulation of adenylyl cyclase and the synthesis of cyclic AMP (cAMP). mdpi.comnih.govmdpi.com cAMP is a ubiquitous second messenger that activates protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac). pnas.org This elevation in cAMP can mediate a wide range of cellular responses, including the regulation of inflammation and energy metabolism. mdpi.comresearchgate.net

Calcium Mobilization: Bile acids, including this compound, are known to induce intracellular calcium mobilization. mdpi.comresearchgate.net This can occur through various mechanisms, including the activation of G protein-coupled receptors that lead to the release of calcium from intracellular stores. mdpi.com In vitro studies using Caco-2 intestinal epithelial cells have shown that this compound, in combination with butyrate, can increase vitamin D-induced calcium uptake, suggesting a role in calcium homeostasis. nih.govnih.gov This effect on calcium flux was found to be gradient-driven and involved the vitamin D receptor co-activator Hsp90β. nih.govnih.gov

Protein Kinase Cascades: this compound modulates several protein kinase cascades, which are central to signal transduction. The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are among the key cascades affected. Activation of the ERK1/2 pathway has been observed downstream of S1P2 activation by this compound. nih.govresearchgate.net In some cellular contexts, such as cholangiocarcinoma, bile acids like deoxycholic acid can stimulate ERK1/2. spandidos-publications.com The activation of these kinase cascades plays a critical role in regulating cellular processes like proliferation, differentiation, and apoptosis. pnas.org

Regulation of Gene Expression and Protein Synthesis by this compound

The ultimate outcome of this compound's signaling activities is the modulation of gene expression and protein synthesis, leading to altered cellular functions.

Inflammatory Cytokines: this compound exerts significant regulatory effects on the expression of inflammatory cytokines. frontiersin.org Studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines and chemokines from macrophages. frontiersin.orgmdpi.com Specifically, it can suppress the lipopolysaccharide (LPS)-induced upregulation of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comjkaoh.org This anti-inflammatory action is often linked to the activation of FXR and TGR5. frontiersin.orgmdpi.com

Apoptosis-Related Genes: The influence of this compound on apoptosis, or programmed cell death, is complex and context-dependent. It can modulate the expression of various apoptosis-related genes. For example, in combination with the chemotherapeutic drug epirubicin (B1671505), this compound has been shown to suppress the expression of the anti-apoptotic gene Bcl-2 and induce the expression of the pro-apoptotic gene Bax. medchemexpress.cominvivochem.comnih.gov This leads to an increased Bax/Bcl-2 ratio, favoring apoptosis. medchemexpress.comnih.gov Furthermore, it can increase the mRNA levels of p53, caspase-9, and caspase-3, key mediators of the apoptotic process. medchemexpress.cominvivochem.comnih.gov Conversely, in other cell types, such as splenic lymphocytes, higher concentrations of this compound can directly induce apoptosis, as evidenced by increased activity of caspase-9 and caspase-3. frontiersin.org

Gene/Protein CategorySpecific Genes/ProteinsEffect of this compoundReference
Gluconeogenesis-Related PEPCK, G6PaseDecreased expression nih.govwjgnet.comelsevier.es
Inflammatory Cytokines TNF-α, IL-6Decreased expression/secretion frontiersin.orgmdpi.comjkaoh.org
Apoptosis-Related Bcl-2Decreased expression medchemexpress.cominvivochem.comnih.gov
BaxIncreased expression medchemexpress.cominvivochem.comnih.gov
p53, Caspase-9, Caspase-3Increased expression/activity frontiersin.orgmedchemexpress.cominvivochem.comnih.gov

Role of Glycocholic Acid in Biological Systems and Homeostasis

Metabolic Regulation Beyond Fat Digestion (e.g., Glucose and Lipid Metabolism)

While traditionally known for its role in fat absorption, glycocholic acid is an active participant in the broader regulation of systemic metabolism, particularly glucose and lipid homeostasis. rupress.orge-dmj.org Bile acids in general, including this compound, function as signaling molecules that activate key metabolic receptors, namely the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). rupress.orge-dmj.orgnih.gov The activation of these receptors initiates signaling cascades that influence a variety of metabolic pathways. rupress.org

Dysregulation of bile acid metabolism is closely linked to several metabolic disorders, such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. rupress.orge-dmj.org Research has indicated a positive correlation between serum concentrations of this compound and Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR), a marker for insulin resistance. upf.edu In a study involving prediabetic mice, disordered lipid metabolism was associated with changes in bile acid profiles, including an increase in this compound. mdpi.com The intervention in the study led to a decrease in conjugated bile acids, which was linked to improvements in both glucose and lipid metabolism. mdpi.com These findings underscore the integral role of this compound within the complex network of metabolic regulation.

Table 1: Research Findings on this compound and Metabolic Regulation

Area of Regulation Research Finding Implication Source
Glucose Homeostasis Serum this compound levels are positively associated with HOMA-IR. Suggests a potential link between higher GCA levels and insulin resistance. upf.edu
Lipid Metabolism Increased this compound was observed in prediabetic mice with disordered lipid metabolism. Implicates GCA in the pathophysiology of abnormal lipid profiles. mdpi.com

| Receptor Activation | Bile acids, as a class, activate FXR and TGR5 receptors. | This activation modulates genes involved in glucose and lipid metabolism. | rupress.orge-dmj.orgnih.gov |

Contribution to Hepatic and Hepatobiliary System Function

This compound is a critical indicator of liver and biliary system health. frontiersin.org In a healthy state, the liver efficiently extracts this compound from the portal vein blood, a process known as the enterohepatic circulation. frontiersin.orgkjim.org This efficiency ensures that its concentration in the peripheral bloodstream remains exceptionally low. frontiersin.org Consequently, the level of serum this compound serves as a highly sensitive biomarker for hepatic function. frontiersin.orgnih.gov

In various pathological conditions affecting the liver, this delicate balance is disrupted. When liver cells are damaged or their ability to secrete bile is impaired, their capacity to clear this compound from the blood diminishes, leading to elevated serum levels. frontiersin.org Increased concentrations of serum this compound are a common finding in a range of hepatobiliary disorders, including acute and chronic hepatitis, cirrhosis, liver cancer, and cholestasis. frontiersin.orgkjim.orgnih.gov In pediatric patients, elevated this compound is a marker for various hepatobiliary issues, and in cases of chronic active hepatitis, its levels have been shown to correlate with other liver function markers in response to treatment. nih.gov

Table 2: Serum this compound Levels in Hepatobiliary Diseases

Condition Serum this compound (GCA) Level Significance Source
Healthy State Very low (<2.50 mg/L) Reflects efficient hepatic clearance and normal liver function. frontiersin.org
Acute & Chronic Hepatitis Elevated Indicates hepatocellular damage and impaired bile acid metabolism. frontiersin.orgkjim.org
Cirrhosis Elevated Points to reduced functional hepatocyte mass and/or portal-systemic shunting. frontiersin.orgkjim.org
Liver Cancer Elevated Suggests significant disruption of normal liver architecture and function. frontiersin.org

| Cholestasis | Elevated | Results from impaired bile flow and excretion. | nih.gov |

Immunomodulatory and Anti-inflammatory Effects (e.g., Macrophage Migration, Cytokine/Chemokine Secretion, Lymphocyte Apoptosis)

This compound exhibits significant immunomodulatory and anti-inflammatory properties. frontiersin.orgmdpi.com Research has identified it as a potent anti-inflammatory agent capable of influencing the behavior of key immune cells. mdpi.comnih.gov Studies using in vivo and in vitro models have demonstrated that this compound can significantly inhibit the migration of macrophages, which are central to initiating inflammatory responses. frontiersin.orgmdpi.comnih.gov

Furthermore, it curtails the secretion of pro-inflammatory cytokines and chemokines, the signaling molecules that orchestrate and amplify inflammation. frontiersin.orgmdpi.com The mechanism behind these anti-inflammatory effects is believed to be linked to its ability to increase the expression of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in controlling inflammatory pathways. frontiersin.orgmdpi.comnih.gov Beyond its impact on innate immunity, this compound also influences the adaptive immune system. It has been shown to promote the apoptosis (programmed cell death) of splenic lymphocytes, suggesting it plays a role in maintaining the balance between immune activation and tolerance. frontiersin.org

| Upregulation of FXR | Increases the expression of the Farnesoid X Receptor. | Mediates anti-inflammatory effects through FXR signaling pathways. | frontiersin.orgmdpi.comnih.gov |

Interactions with the Gut Microbiome and Impact on Microbial Physiology (e.g., Inhibition of Bacterial Growth, Membrane Permeability, Conjugation)

The relationship between this compound and the gut microbiome is bidirectional and deeply intertwined. researchgate.netmdpi.com The dense and diverse microbial community within the gut actively metabolizes bile acids, while bile acids, in turn, shape the composition and function of the microbiome. mdpi.com this compound, being a conjugated bile acid, is a primary substrate for microbial enzymes. hmdb.ca

Certain gut bacteria, including species from the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, produce an enzyme called bile salt hydrolase (BSH). mdpi.commdpi.com This enzyme cleaves the glycine (B1666218) molecule from this compound, a process known as deconjugation, which is a critical step in bile acid transformation. mdpi.comhmdb.ca

This compound also exerts direct antimicrobial effects that help maintain gut homeostasis. upf.eduresearchgate.net Its detergent-like properties can disrupt the integrity of bacterial cell membranes, leading to the leakage of cellular contents and inhibition of bacterial growth. upf.edu This action helps to control bacterial populations, particularly in the small intestine, preventing overgrowth. frontiersin.org Additionally, this compound can chelate essential minerals like iron, forming complexes that may limit the availability of this crucial nutrient for microbial growth. frontiersin.org

Table 4: Interactions Between this compound and the Gut Microbiome

Interaction Microbial Factor/Mechanism Effect on Microbiome/Glycocholic Acid Source
Deconjugation Bile salt hydrolase (BSH) produced by various bacteria. Converts this compound into cholic acid and glycine. mdpi.commdpi.comhmdb.ca
Inhibition of Bacterial Growth Detergent properties disrupt bacterial membranes. Controls bacterial populations and prevents overgrowth. upf.edufrontiersin.org

| Nutrient Sequestration | Forms soluble complexes with iron. | May limit the growth of certain microorganisms by reducing iron availability. | frontiersin.org |

Influence on Muscle Homeostasis and Energy Metabolism

Emerging research highlights the role of bile acids as important signaling molecules in the regulation of skeletal muscle mass and function. researchgate.netnih.gov This signaling is mediated in part by the TGR5 receptor, which is expressed in skeletal muscle tissue. oup.com When activated by bile acids, TGR5 initiates pathways that can influence muscle protein synthesis, energy metabolism, and regenerative capacity. researchgate.netoup.com

Clinical studies have noted significant associations between altered bile acid profiles and conditions characterized by muscle wasting, such as sarcopenia. researchgate.netnih.gov While much of the research focuses on the broader class of bile acids, these findings establish a crucial axis of communication between bile acid metabolism and muscle health, where this compound, as a component of the bile acid pool, is implicated. researchgate.netnih.gov

Pathophysiological Implications and Disease Models in Glycocholic Acid Research

Hepatic Pathologies and Cholestatic Conditions

Glycocholic acid plays a multifaceted role in the progression of liver diseases, particularly those involving cholestasis, a condition characterized by reduced or blocked bile flow.

Recent research has elucidated the mechanisms by which GCA contributes to liver fibrosis, the excessive accumulation of scar tissue in the liver. Studies have shown that GCA can aggravate liver fibrosis by promoting the upregulation of Connective Tissue Growth Factor (CTGF) in hepatocytes. researchgate.netnih.gov This process is mediated by the nuclear translocation of Yes-Associated Protein (YAP), a transcriptional co-activator. researchgate.netnih.gov

In experimental models, GCA was found to be the most potent among several bile acids in promoting the secretion of CTGF from primary mouse and rat hepatocytes. nih.gov The administration of GCA to mice with ligated bile ducts, a model for cholestatic liver disease, was shown to enhance the progression of liver fibrosis. researchgate.net The underlying mechanism involves GCA promoting the entry of YAP into the nucleus of hepatocytes. researchgate.netnih.gov This, in turn, leads to increased secretion of CTGF, which then activates hepatic stellate cells, the primary cell type responsible for producing the extracellular matrix that forms fibrous scar tissue. researchgate.netnih.gov It is noteworthy that GCA does not directly activate hepatic stellate cells. nih.gov

Key Findings on this compound and Liver Fibrosis

FindingExperimental ModelMechanismReference
GCA promotes CTGF secretion in hepatocytes.Primary mouse and rat hepatocytes, HepaRG cellsUpregulation of CTGF expression nih.gov
GCA aggravates liver fibrosis.Mice with common bile duct ligationPromotion of Yes-Associated Protein (YAP) nuclear translocation in hepatocytes, leading to increased CTGF secretion and subsequent activation of hepatic stellate cells. researchgate.net

Metabolomic profiling studies have identified significant alterations in bile acid profiles in patients with hepatocellular carcinoma (HCC). frontiersin.orgwjgnet.comsci-hub.se Several studies have reported elevated serum levels of GCA in HCC patients compared to healthy controls, suggesting its potential as a biomarker. wjgnet.comresearchgate.netfrontiersin.org One study found that increased levels of GCA, along with chenodeoxycholic acid, were associated with an elevated risk of developing HCC. wjgnet.com Another integrative metabolomic analysis revealed that HCC patients had significantly higher levels of GCA in portal vein serum and HCC tissue, which correlated with impaired liver function and poorer survival. bmj.com

However, the role of GCA in HCC progression appears complex, with some studies showing conflicting results. For instance, a study comparing HCC patients with cirrhotic controls found that GCA levels were downregulated in the serum of HCC patients. researchgate.net Another study also reported decreased levels of GCA in HCC tumor tissue. sci-hub.se These discrepancies may be due to differences in the patient cohorts, the stage of the disease, and the specific analytical methods used.

This compound Levels in Hepatocellular Carcinoma (HCC) Studies

Study FindingSample TypeComparison GroupReference
Increased GCA levelsSerumHealthy controls wjgnet.comresearchgate.net
Increased GCA levels associated with increased HCC riskSerumHealthy controls wjgnet.com
Increased GCA levelsPortal vein serum, HCC tissueHealthy controls bmj.com
Decreased GCA levelsSerumCirrhotic patients researchgate.net
Decreased GCA levelsHCC tumor tissueNot specified sci-hub.se

Metabolic Dysregulation in Disease Models

Emerging evidence suggests a link between GCA and metabolic disorders such as diabetes and obesity. Studies in patients with type 2 diabetes have shown positive associations between GCA levels and insulin (B600854) resistance. diabetesjournals.org In a prospective study, higher concentrations of conjugated primary bile acids, including GCA, were associated with an increased risk of developing diabetes. diabetesjournals.org Conversely, another study identified that glycoursodeoxycholic acid (GUDCA), a different conjugated bile acid, was reduced in patients with hyperglycemia, and its supplementation improved insulin resistance and hepatic steatosis in mice. portlandpress.com Research has also indicated that fecal GCA levels are positively correlated with obesity. researchgate.net

Inflammatory and Immune-Mediated Disorders

This compound has been implicated in the modulation of inflammatory and immune responses. In the context of inflammatory bowel disease (IBD), which includes ulcerative colitis, studies have shown an increase in the primary bile acid GCA in patients. mdpi.com

In systemic lupus erythematosus (SLE) and lupus nephritis (LN), distinct alterations in gut microbiota and metabolomic profiles have been observed. nih.govnih.gov One study found that patients with SLE and LN had notable enrichment in primary bile acid biosynthesis pathways, with GCA being a significant metabolite. nih.gov Interestingly, another analysis of fecal samples from SLE patients, particularly those with LN, revealed reduced concentrations of key bile acids, including GCA. nih.gov The relationship between GCA and these autoimmune conditions is complex and may be influenced by the interplay between the gut microbiome and host metabolism. nih.govnih.gov Some research also suggests that GCA possesses anti-inflammatory properties, inhibiting the secretion of proinflammatory cytokines. frontiersin.orgnih.gov

Cancer Pathogenesis and Preclinical Therapeutic Strategies

Beyond its role in HCC, GCA has been investigated in other cancer models, particularly in the context of multidrug resistance (MDR) and apoptosis induction.

One of the major challenges in cancer chemotherapy is the development of MDR, where cancer cells become resistant to the effects of anticancer drugs. dovepress.commdpi.com Research has shown that GCA can help overcome MDR. In human colon adenocarcinoma cells, GCA was found to increase the cytotoxicity of the chemotherapeutic drug epirubicin (B1671505) by inhibiting both "pump" (drug efflux transporters like P-glycoprotein and MRPs) and "non-pump" (anti-apoptotic defenses) resistance mechanisms. nih.gov GCA achieved this by reducing the expression of MDR1, MRP1, and MRP2 genes and by promoting apoptosis through the mitochondrial pathway. nih.gov This involved suppressing the anti-apoptotic protein Bcl-2 and inducing the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio. nih.gov

Furthermore, GCA has been incorporated into nanocarrier systems to enhance the delivery and efficacy of chemotherapeutic agents. For example, lipid-sodium glycocholate nanocarriers have been designed to co-deliver the anticancer drug mitoxantrone (B413) and a BCRP inhibitor, with GCA itself acting as a Bcl-2 inhibitor to induce apoptosis and synergistically reverse MDR in breast cancer models. dovepress.com These findings highlight the potential of GCA as an adjuvant in cancer therapy to overcome drug resistance and enhance treatment efficacy.

Genetic Disorders of Bile Acid Synthesis (e.g., Bile Acid-CoA:Amino Acid N-Acyltransferase Deficiency Models)

Genetic disorders of bile acid synthesis are a group of rare metabolic conditions caused by deficiencies in the enzymes required to produce bile acids from cholesterol. bredagenetics.com These disorders disrupt the normal production of primary bile acids, leading to a failure in bile flow and the malabsorption of fats and fat-soluble vitamins. orpha.net A key final step in bile acid synthesis is the conjugation of cholic acid and chenodeoxycholic acid with the amino acids glycine (B1666218) or taurine (B1682933). orpha.netexplorationpub.com This process is catalyzed by the sequential action of two enzymes: bile acid-CoA ligase (BACL) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.govcocukmetabolizma.com

A deficiency in BAAT function, an autosomal recessive disorder, specifically blocks this conjugation step. uniprot.org The pathophysiological consequence is a significant reduction or complete absence of conjugated bile acids, such as this compound and taurocholic acid, in bile, plasma, and urine. explorationpub.com Instead, the liver produces and secretes unconjugated bile acids, primarily cholic acid. obgynkey.com This leads to several clinical manifestations, including fat-soluble vitamin deficiencies, which can result in rickets (from vitamin D deficiency) and coagulopathy (from vitamin K deficiency). uniprot.orgnih.gov Patients may present with cholestatic jaundice in infancy or with anicteric cholestasis, characterized by fat malabsorption, growth retardation, and pruritus. orpha.netnih.gov

Disease Models and Research Findings

To understand the specific role of bile acid conjugation and the pathophysiology of BAAT deficiency, researchers utilize animal models, particularly genetically modified mice with the Baat gene knocked out (Baat-/-). These models have been instrumental in elucidating the consequences of a lack of conjugated bile acids. nih.govjensenlab.org

Baat-/- mice phenocopy many aspects of the human disorder. nih.gov Research has shown that these mice exhibit:

Physiological Consequences: Early in life, Baat-/- mice show defective body weight gain and evidence of fat malabsorption, such as decreased subcutaneous fat and reduced liver stores of vitamin A. biorxiv.org This underscores the importance of conjugated bile acids for absorbing dietary fats and nutrients.

Gut Microbiome Alterations: The absence of normal conjugated bile acids in the intestine alters the gut microbial community. The microbiome of Baat-/- mice is adapted to the hydrophobic, unconjugated bile acid environment and shows lower levels of certain bacteria like the sulfidogenic Bilophila. nih.govbiorxiv.org

The following table summarizes the key research findings on the altered bile acid profiles in BAAT deficiency models compared to wild-type (WT) controls.

ParameterWild-Type (WT) MiceBAAT Knockout (Baat-/-) MiceResearch Finding Reference
Primary Form of Bile Acids Taurine-conjugatedUnconjugated explorationpub.comnih.gov
Hepatic Taurine-Conjugated BAs Normal High LevelsNear complete absence; up to 27-fold lower than WT nih.govbiorxiv.org
Gallbladder BA Composition Predominantly tauro-conjugatedOnly ~14% tauro-conjugated; significantly lower total BA concentration nih.gov
Plasma/Urine BA levels NormalSignificantly higher than WT (hypercholanemia) nih.gov
Detoxification Pathway Standard conjugationMarked up-regulation of BA polyhydroxylation explorationpub.comnih.gov
Physiological Impact Normal growth and fat absorptionImpaired body weight gain (early life), reduced fat-soluble vitamin stores explorationpub.combiorxiv.org

These models confirm that the inability to produce this compound and other amidated bile acids is central to the pathophysiology of BAAT deficiency. The accumulation of unconjugated bile acids and the resulting malabsorption are direct consequences of this specific enzymatic block. scispace.com Research using these models has been crucial for confirming the diagnosis through biochemical profiling and for demonstrating that oral administration of this compound can effectively bypass the metabolic defect, improving fat-soluble vitamin absorption and growth in affected individuals. cocukmetabolizma.comnih.gov

Advanced Research Methodologies and Experimental Models in Glycocholic Acid Studies

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental for studying the direct effects of glycocholic acid on specific cell types, providing controlled environments to elucidate molecular mechanisms.

Primary Hepatocytes and HepaRG Cells : Primary human hepatocytes are considered a gold standard for in vitro liver studies as they retain a full complement of metabolic enzymes and transporters. nih.govmdpi.comyoutube.com Studies using primary hepatocytes from both mice and rats, alongside the human-derived HepaRG cell line, have been instrumental in understanding this compound's role in liver fibrosis. nih.gov Research has shown that this compound can induce the expression of connective tissue growth factor in hepatocytes, which in turn activates hepatic stellate cells, a key event in the progression of liver fibrosis. nih.govresearchgate.net The HepaRG cell line is particularly valuable as it is a bipotential human hepatoma line that expresses key bile acid transporters and recapitulates the toxic responses of primary human hepatocytes to bile acids. nih.govnih.gov These cells have been used to study bile acid synthesis, conjugation, and the cytotoxic effects of accumulated bile acids in cholestatic drug injury models. researchgate.netoup.com

Hepatic Stellate Cells (HSCs) : As the primary cell type responsible for liver fibrosis, HSCs are a critical model. While some research indicates this compound does not directly activate HSCs, it promotes their activation indirectly through signaling from hepatocytes. nih.gov Other studies suggest that both primary and secondary bile acids can directly induce the activation and proliferation of HSCs, leading to fibrogenesis. researchgate.netnih.gov

Caco-2 Cells : The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal epithelium and is used to study intestinal bile acid reuptake. mdpi.comnih.gov These cells can be used to assess how substances, such as antibiotics, might interfere with the transport of conjugated bile acids like this compound across the intestinal barrier. nih.gov

Macrophage Cell Lines : Macrophages are key players in the inflammatory response. frontiersin.org Mouse macrophage models have been used to demonstrate the anti-inflammatory properties of this compound. nih.govnih.gov Studies have shown that this compound can inhibit lipopolysaccharide (LPS)-induced secretion of proinflammatory cytokines and chemokines and reduce macrophage migration. nih.govnih.govfrontiersin.org This anti-inflammatory mechanism may be linked to the upregulation of the farnesoid X receptor (FXR). nih.govfrontiersin.org

Table 1: Overview of In Vitro Cell Models in this compound Research
Cell ModelCell TypeResearch FocusKey Findings Related to this compound (GCA)
Primary HepatocytesLiver Parenchymal CellsMetabolism, Fibrosis, ToxicityGCA strongly promotes the secretion of connective tissue growth factor, indirectly activating hepatic stellate cells. nih.gov
HepaRG CellsHuman Hepatoma (Bipotential)Metabolism, Toxicity, FibrosisRecapitulates human hepatocyte responses to bile acid toxicity; used to model cholestasis and study GCA's role in fibrosis. nih.govnih.gov
Hepatic Stellate Cells (HSCs)Liver Myofibroblast PrecursorsLiver FibrosisActivated indirectly by GCA-treated hepatocytes. nih.gov Some studies show direct activation by various bile acids. researchgate.net
Caco-2 CellsHuman Colorectal AdenocarcinomaIntestinal Absorption/TransportModels intestinal reuptake of conjugated bile acids like GCA. nih.gov
Macrophage Cell LinesImmune Cells (Phagocytes)InflammationGCA inhibits LPS-induced inflammation and macrophage recruitment, potentially via FXR activation. nih.govnih.gov

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of this compound in a complex biological environment, bridging the gap between in vitro findings and human physiology.

Zebrafish Models of Inflammation : The zebrafish (Danio rerio) is a powerful vertebrate model for studying inflammation due to its genetic tractability and transparent larvae, which allow for real-time imaging of immune cell responses. creative-biogene.comfrontiersin.orgscispace.com In lipopolysaccharide (LPS)-induced inflammation models, this compound has been shown to significantly inhibit the recruitment of macrophages and reduce the secretion of proinflammatory cytokines. nih.govnih.gov These studies further support the role of the farnesoid X receptor (FXR) in mediating the anti-inflammatory effects of this compound. nih.govnih.gov

Mouse Models of Liver Fibrosis : Various mouse models are used to study liver fibrosis, including those induced by chemical hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), surgical procedures like common bile duct ligation (BDL), or specific diets. xiahepublishing.comfrontiersin.orgbiocytogen.com In a BDL mouse model, which mimics cholestatic liver injury, administration of this compound was found to promote the progression of liver fibrosis. nih.gov This effect was linked to the promotion of yes-associated protein (YAP) nuclear translocation in hepatocytes, leading to increased secretion of connective tissue growth factor and subsequent activation of hepatic stellate cells. nih.govresearchgate.net

Xenograft Tumor Models : In cancer research, this compound has been investigated for its anti-tumor properties. Studies using mouse models of breast cancer have demonstrated that this compound can inhibit tumor growth. frontiersin.org The proposed mechanism involves the activation of the FXR receptor, which leads to the inhibition of the PI3K/AKT signaling pathway in regulatory T cells (Tregs), thereby promoting tumor cell apoptosis. frontiersin.org

Table 2: Application of In Vivo Animal Models in this compound Research
Animal ModelCondition StudiedKey Findings Related to this compound (GCA)
Zebrafish (Danio rerio)LPS-Induced InflammationGCA significantly inhibits macrophage recruitment and the secretion of proinflammatory cytokines, mediated by FXR activation. nih.govnih.gov
Mouse (Mus musculus)Bile Duct Ligation-Induced Liver FibrosisGCA administration aggravates the progression of liver fibrosis by promoting hepatocyte secretion of connective tissue growth factor. nih.gov
Mouse (Mus musculus)Xenograft Tumor Model (Breast Cancer)GCA inhibits tumor growth by promoting apoptosis, potentially through FXR-mediated pathways in immune cells. frontiersin.org

Analytical and Detection Techniques for this compound and Related Metabolites

Accurate quantification and identification of this compound in complex biological matrices are crucial for both research and clinical diagnostics.

High-Performance Liquid Chromatography (HPLC) : HPLC is a foundational technique for separating and quantifying bile acids. sielc.com Various HPLC methods have been developed for the analysis of this compound in samples like bear bile and feces, often using reverse-phase C18 columns and UV detection. nih.govjfda-online.com HPLC coupled with detectors like evaporative light scattering detectors (ELSD) has also been optimized for the analysis of multiple bile acids, including this compound. lcms.cz

HPLC-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) : The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the detection of bile acids. rsc.org This technique is often used to validate results from other methods, such as immunoassays, and is essential for detailed profiling of bile acids in biological fluids like urine. rsc.orgescholarship.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Definition Mass Spectrometry (UPLC-Q-TOF-HDMS) : UPLC systems use smaller particle columns to achieve higher resolution and faster separation times compared to traditional HPLC. When combined with high-resolution mass spectrometry like Q-TOF-HDMS, this technique allows for the comprehensive identification and quantification of a wide range of metabolites, including numerous bile acid conjugates like this compound, in complex samples such as human bile. reading.ac.ukua.pt

Single-Chain Variable Fragment (scFv)-Based Enzyme-Linked Immunosorbent Assay (ELISA) : Immunoassays offer a high-throughput and cost-effective method for quantifying specific molecules. A sensitive and specific ELISA has been developed for this compound using a recombinant chicken single-chain variable fragment (scFv) antibody. nih.gov This indirect competitive ELISA demonstrated a good linear range and low cross-reactivity with other bile acids, except for taurocholic acid. rsc.orgnih.gov The results showed a strong correlation with LC-MS/MS data, validating its suitability for screening this compound in human urine samples, where it may serve as a biomarker for hepatocellular carcinoma. rsc.orgescholarship.orgnih.gov

Nuclear Magnetic Resonance (NMR) Analysis : High-field NMR spectroscopy, particularly at frequencies like 800 MHz, is a powerful tool for the structural identification and quantification of metabolites in biological fluids without the need for extensive sample preparation. nih.govnih.gov 1H-NMR can be used for the single-step analysis of major glycine- and taurine-conjugated bile acids, including this compound, in bile. nih.govdrajaysharma.co.in While NMR can identify the major bile acids, hyphenated techniques like HPLC-NMR/MS are often required to distinguish between isomeric conjugates. reading.ac.ukua.pt

Omics-Based Approaches in this compound Research

"Omics" technologies provide a holistic view of the biological systems influenced by this compound, from metabolites to proteins and microbial communities.

Metabolomics : Metabolomics studies, which aim to comprehensively identify and quantify all small molecules in a biological system, frequently identify this compound as a key metabolite. Using techniques like UPLC-MS and NMR, metabolomics research has helped profile the complex composition of bile and understand how the bile acid pool changes in various liver diseases. reading.ac.ukua.pt

Proteomics : Proteomics involves the large-scale study of proteins. In the context of this compound research, proteomic approaches can identify changes in protein expression in response to this compound. For instance, studies have shown that this compound induces the expression of connective tissue growth factor and promotes the nuclear translocation of the transcriptional coactivator yes-associated protein (YAP) in hepatocytes, linking the bile acid to specific cell signaling pathways. nih.govresearchgate.net

Computational and Kinetic Modeling (e.g., Physiologically Based Kinetic (PBK) Modeling for Bile Acid Levels)

Computational and kinetic modeling have become indispensable tools for understanding the complex dynamics of this compound and other bile acids in the body. nih.govwur.nl Physiologically Based Kinetic (PBK), also known as Physiologically Based Pharmacokinetic (PBPK), models are at the forefront of this research, offering a mechanistic approach to simulate the absorption, distribution, metabolism, and excretion (ADME) of bile acids. wur.nlnih.govplos.org These models are constructed based on the physiological and anatomical structure of the organism, incorporating data on organ volumes, blood flow rates, and tissue composition. biorxiv.org

A key application of PBK modeling is in simulating the enterohepatic circulation of bile acids, a process critical to maintaining bile acid homeostasis. biorxiv.orgbiorxiv.org These whole-body models can mechanistically represent the key processes of bile acid metabolism, including hepatic synthesis, transport, gallbladder emptying, gastrointestinal transit, reabsorption into the liver, and excretion. nih.govbiorxiv.org By integrating these physiological processes, researchers can predict bile acid concentrations in various tissues, including those not experimentally accessible in vivo, such as the intracellular space of organs. nih.gov

For instance, PBK models have been developed to describe the systemic circulation of exemplary bile acids like glycochenodeoxycholic acid (GCDCA) to understand the broader dynamics of conjugated bile acids. nih.gov These models are validated using data from healthy individuals and can be adapted to predict the impact of genetic variations or drug interactions on bile acid levels. nih.gov One study combined in vitro data from Caco-2 cell transport assays with a PBK model to predict how inhibiting the apical sodium-dependent bile acid transporter (ASBT) affects systemic plasma levels of this compound (GCA). nih.gov The model successfully predicted that an ASBT inhibitor, odevixibat (B1663563), would reduce conjugated bile acid levels in plasma, a simulation that matched in vivo data. nih.gov This approach provides a powerful tool for quantitative in vitro to in vivo extrapolation (QIVIVE) without relying on animal testing. nih.gov

The table below summarizes kinetic parameters for this compound transport determined from an in vitro assay for use in a PBK model. nih.gov

ParameterDescriptionValue
Km,app Apparent Michaelis-Menten constant for GCA transport.Represents the substrate concentration at which the transport rate is half of the maximum.
Vmax,app Apparent maximal intestinal transport rate for GCA.The maximum rate of transport across the Caco-2 cell monolayer.
Ki Inhibitory constant for odevixibat (ODE).Indicates the concentration of the inhibitor required to produce half-maximum inhibition of GCA transport.

This interactive table is based on findings from a study combining Caco-2 cell transport assays with PBK modeling. nih.gov

These computational models serve as a platform to integrate existing knowledge, identify research gaps, and mechanistically investigate the physiological processes that lead to conditions like cholestasis. nih.gov

Genetic Engineering and Molecular Biology Techniques (e.g., Gene Knocking-Down Studies, Genome Sequencing for Microbial Biosynthesis Pathways)

Genetic engineering and molecular biology techniques have revolutionized the study of this compound by enabling precise investigation of its synthesis, transport, and microbial metabolism. These methods allow researchers to understand the function of specific genes and pathways involved in bile acid homeostasis. nih.gov

Gene knocking-down studies, for example, can be used to investigate the roles of specific transporters and enzymes. In one study, this compound (GC) was found to reduce the mRNA expression levels of multidrug resistance proteins (MDR1, MRP1, and MRP2) in human colon adenocarcinoma Caco-2 cells. nih.gov This downregulation was associated with increased intracellular accumulation and cytotoxicity of the chemotherapy drug epirubicin (B1671505), demonstrating how modulating gene expression can impact cellular processes related to bile acid transporters. nih.gov Such studies provide insights into how this compound may influence the efficacy of other drugs by altering the expression of key transporter genes. nih.gov

Furthermore, genome sequencing is a powerful tool for elucidating the microbial biosynthesis and transformation pathways of bile acids in the gut. frontiersin.org The gut microbiota plays a critical role in metabolizing primary bile acids, such as cholic acid conjugated with glycine (B1666218) (this compound), into secondary bile acids. nih.govnih.gov Culturomics and whole-genome shotgun sequencing of bacteria isolated from human bile specimens have identified specific species capable of metabolizing this compound. frontiersin.org For example, studies have measured the conversion of this compound (GCA) to cholic acid (CA) by different bacterial strains, directly linking genetic identity to metabolic function. frontiersin.org

The table below presents findings from a study that identified bacterial strains from cholecystitis patients and tested their ability to metabolize this compound. frontiersin.org

Bacterial StrainPhylumGCA to CA Conversion Activity
Pseudomonas sp.ProteobacteriaActive
Lysinibacillus sp. MJJ-11FirmicutesActive
Corynebacterium testudinoris DSM 44614ActinobacteriaNot specified for GCA, but active in secondary bile acid formation.

This interactive table highlights bacterial species identified through sequencing and their demonstrated role in the deconjugation of this compound (GCA) to cholic acid (CA). frontiersin.org

By integrating genetic mapping with bile acid profiling in model organisms like mice, researchers can identify host genetic loci (Quantitative Trait Loci, QTL) that influence the composition of both the gut microbiome and the bile acid pool. nih.gov This approach has identified candidate genes, such as Slc10a2, which encodes the ASBT transporter, as key determinants of bile acid homeostasis and microbial composition. nih.gov These advanced molecular techniques are crucial for uncovering the intricate interplay between host genetics, gut microbes, and this compound metabolism. nih.gov

Emerging Research Directions and Translational Perspectives of Glycocholic Acid

Glycocholic Acid as a Modulator of Host-Microbiome Metabolic Axes

This compound, a primary conjugated bile acid, plays a pivotal role in the intricate communication between the host and its gut microbiome. The gut microbiota extensively metabolizes primary bile acids, such as this compound, into secondary bile acids, thereby influencing a wide range of host physiological processes. nih.gov This bi-directional relationship, where host-synthesized this compound is modified by gut bacteria, which in turn signal back to the host, is a burgeoning area of research. These microbial transformations of bile acids are critical, as they generate a diverse pool of signaling molecules that can impact host lipid, glucose, and energy metabolism. researchgate.net

The composition of the gut microbiota can significantly alter the bile acid pool, affecting the balance between primary and secondary bile acids. This modulation has systemic effects, influencing not only digestive health but also broader metabolic and inflammatory pathways. nih.govnih.gov Research has shown that depletion of the gut microbiome leads to a significant increase in taurine-conjugated bile acids, highlighting the profound influence of microbes on bile acid profiles in various tissues, including the liver, kidney, and heart. nih.gov The interaction between this compound and the gut microbiome can modulate the activation of key receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), which are central to regulating metabolic homeostasis. nih.gov Dysregulation in this host-microbiome metabolic axis is increasingly being linked to metabolic disorders, emphasizing the therapeutic potential of targeting these pathways. researchgate.net

Recent studies have begun to elucidate the specific microbial enzymes and pathways involved in this compound metabolism. For instance, bile salt hydrolases (BSHs) from gut bacteria deconjugate this compound, a crucial step that precedes further modifications into secondary bile acids. nih.gov Understanding these specific interactions at a molecular level is key to developing strategies to manipulate the gut microbiome to achieve desired therapeutic outcomes. The symbiotic relationship between the host and gut microbes in metabolizing this compound underscores its importance beyond simple fat digestion, positioning it as a key signaling molecule in systemic metabolic regulation. nih.gov

Table 1: Influence of Gut Microbiome on this compound Metabolism and Host Signaling

Feature Role of Gut Microbiome Consequence for Host Key Signaling Pathways
Metabolism Deconjugation of this compound via bile salt hydrolases (BSHs). nih.gov Production of unconjugated cholic acid and subsequent secondary bile acids. nih.gov Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) activation/antagonism. nih.gov
Bile Acid Pool Composition Alters the ratio of primary to secondary bile acids. researchgate.net Systemic effects on lipid, glucose, and energy homeostasis. researchgate.net Modulation of host metabolic processes. nih.gov
Tissue-Specific Effects Influences bile acid profiles in the liver, kidney, and heart. nih.gov Altered tissue-specific signaling and metabolic function. nih.gov FXR-regulated pathway transcripts. nih.gov
Metabolic Disorders Dysbiosis can lead to aberrant this compound metabolism. Association with obesity, type 2 diabetes, and nonalcoholic fatty liver disease. mdpi.comnih.gov Perturbation of metabolic homeostasis. mdpi.com

Advancements in Drug Delivery Systems Utilizing this compound (e.g., Micelles, Nanoparticles, Apical Sodium-Dependent Bile Acid Transporter (ASBT)-Mediated Transport for Enhanced Bioavailability)

The unique amphiphilic structure of this compound, coupled with its biocompatibility, has made it a valuable component in the design of advanced drug delivery systems. frontiersin.org Its ability to form micelles and improve the solubility of poorly water-soluble drugs is a key advantage. frontiersin.orgnih.gov These properties are being harnessed to enhance the oral bioavailability of various therapeutic agents. frontiersin.orgnih.gov

Research has also explored the intracellular trafficking of these this compound-modified nanoparticles. It has been observed that after ASBT-mediated endocytosis, the nanoparticles can share transport pathways with chylomicrons, which are involved in dietary fat absorption. nih.govkinampark.com This dual pathway approach, combining ASBT-mediated uptake with chylomicron transport, represents a novel strategy for efficient oral drug delivery. kinampark.com Furthermore, this compound can be incorporated into mixed micelles with phospholipids (B1166683), serving as a carrier for insoluble drugs administered via injection. frontiersin.org These advancements highlight the versatility of this compound as a pharmaceutical excipient for overcoming challenges in drug solubility and bioavailability. frontiersin.org

Table 2: this compound-Based Drug Delivery Systems and Mechanisms of Enhanced Bioavailability

Delivery System Mechanism of Action Key Advantages
Micelles Improves solubility of hydrophobic drugs. frontiersin.orgnih.gov Enhanced drug dissolution and absorption. nih.gov
Nanoparticles Surface conjugation with this compound facilitates targeted uptake. nih.govbohrium.com ASBT-mediated endocytosis and transport. nih.govnih.gov
ASBT-Mediated Transport Specific interaction with the apical sodium-dependent bile acid transporter in the ileum. nih.govresearchgate.net Increased intestinal absorption and oral bioavailability. nih.govkinampark.com
Lymphatic Transport Nanoparticles can enter systemic circulation via the gut lymphatic system. nih.govkinampark.com Avoidance of first-pass hepatic metabolism. nih.govkinampark.com

Preclinical Evaluation of this compound and its Derivatives for Therapeutic Potential (e.g., Anti-inflammatory, Antioxidant, Immunomodulatory Activities)

Preclinical research has uncovered a range of therapeutic properties of this compound beyond its role in digestion, including anti-inflammatory, antioxidant, and immunomodulatory effects. frontiersin.org These findings suggest its potential for the treatment of various diseases characterized by inflammation and oxidative stress.

Studies have demonstrated that this compound can significantly inhibit the production of pro-inflammatory cytokines. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to reduce the secretion of inflammatory mediators. nih.gov This anti-inflammatory action may be linked to the upregulation of the farnesoid X receptor (FXR), a key regulator of bile acid and inflammatory signaling pathways. frontiersin.orgnih.gov By activating FXR, this compound can suppress the migration of macrophages and the cellular release of pro-inflammatory cytokines and chemokines. frontiersin.org

The antioxidant activity of this compound has also been documented. It has been found to increase the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) in mouse peritoneal macrophages. frontiersin.org By enhancing the cellular antioxidant defense system, this compound can mitigate oxidative damage caused by reactive oxygen species (ROS). frontiersin.org This reduction in oxidative stress is a crucial mechanism for protecting cells and tissues from damage in various pathological conditions. frontiersin.org

Furthermore, this compound exhibits immunomodulatory properties. It has been shown to influence the balance of the body's immune and inflammatory responses. frontiersin.org For instance, at higher concentrations, this compound can promote the apoptosis of splenic lymphocytes, suggesting a role in regulating immune cell populations. frontiersin.org In the context of cancer, this compound may modulate the tumor microenvironment by activating the FXR receptor and inhibiting the PI3K/AKT signaling pathway in regulatory T cells (Treg cells), thereby promoting tumor cell apoptosis. frontiersin.org

Table 3: Preclinical Therapeutic Activities of this compound

Therapeutic Activity Mechanism of Action Preclinical Findings
Anti-inflammatory Upregulation of FXR expression, inhibition of pro-inflammatory cytokine secretion. frontiersin.orgnih.gov Reduced macrophage migration and secretion of inflammatory mediators in LPS-stimulated models. frontiersin.orgnih.gov
Antioxidant Increased activity of antioxidant enzymes (GSH-Px, SOD), reduction of malondialdehyde (MDA). frontiersin.org Decreased lipid peroxidation and oxidative damage in mouse peritoneal macrophages. frontiersin.org
Immunomodulatory Balances the relationship between immunity and inflammation, promotes apoptosis of splenic lymphocytes. frontiersin.org May promote tumor cell apoptosis by modulating Treg cells in the tumor microenvironment. frontiersin.org

Elucidation of Novel this compound Signaling Pathways and Receptor Targets in Disease Pathogenesis

Research into the signaling pathways of this compound is revealing its function as a versatile signaling molecule that influences various cellular processes through interactions with specific receptors. researchgate.net The primary receptors that mediate the effects of bile acids, including this compound, are the nuclear receptor FXR and the G protein-coupled receptor TGR5. nih.govresearchgate.net

Activation of FXR by this compound plays a central role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. nih.gov In preclinical studies, this compound has been shown to increase the mRNA levels of downstream targets in the FXR signaling pathway, such as the short heterodimer partner (SHP). frontiersin.org This regulation is crucial for maintaining metabolic homeostasis. Aberrant FXR signaling has been implicated in the pathogenesis of various metabolic diseases, highlighting the importance of understanding how this compound modulates this receptor. researchgate.net

TGR5 is another key receptor for this compound, and its activation can lead to diverse physiological responses. nih.gov For example, studies have indicated that this compound can upregulate the expression of TGR5, which may contribute to its anti-inflammatory effects. nih.gov In the context of cancer, the gene expression of TGR5, along with sphingosine (B13886) 1-phosphate receptor 2 (S1PR2), was found to be significantly higher in cholangiocarcinoma cells treated with this compound. nih.gov This suggests that these receptors may be involved in the biological effects of this compound in this specific cancer type. nih.gov

The ongoing elucidation of these signaling pathways is uncovering the complex and multifaceted roles of this compound in both health and disease. researchgate.net By identifying novel receptor targets and downstream effectors, researchers are paving the way for the development of new therapeutic strategies that can selectively modulate these pathways to treat metabolic, inflammatory, and neoplastic conditions. researchgate.netnih.gov

Table 4: Key Signaling Pathways and Receptor Targets of this compound

Receptor Signaling Pathway Downstream Effects Relevance to Disease
Farnesoid X Receptor (FXR) Nuclear receptor signaling Regulation of genes involved in bile acid, lipid, and glucose metabolism. nih.gov Metabolic diseases, inflammation, cancer. frontiersin.orgresearchgate.net
Takeda G protein-coupled receptor 5 (TGR5) G protein-coupled receptor signaling Modulation of inflammation and energy homeostasis. nih.govnih.gov Inflammatory conditions, metabolic disorders, cancer. nih.govnih.gov
Sphingosine 1-phosphate receptor 2 (S1PR2) G protein-coupled receptor signaling Potential role in cancer cell signaling. nih.gov Cholangiocarcinoma. nih.gov
PI3K/AKT Signaling Pathway Intracellular signaling cascade Inhibition in Treg cells may promote tumor cell apoptosis. frontiersin.org Cancer. frontiersin.org

Development of this compound-Based Biomarkers for Early Disease Detection and Prognosis in Preclinical and Mechanistic Research Settings

The concentration of this compound in biological fluids can serve as a sensitive indicator of hepatobiliary function and may be a valuable biomarker for the early detection and prognosis of certain diseases in preclinical and mechanistic research. frontiersin.org Under normal conditions, the liver efficiently clears this compound from the blood, maintaining low serum levels. frontiersin.org However, in cases of liver cell damage or impaired bile excretion, serum concentrations of this compound can become elevated. frontiersin.org

Studies have shown that serum levels of this compound are increased in various pathological conditions, including acute and chronic hepatitis, cirrhosis, and liver cancer. frontiersin.org This suggests its potential as a diagnostic marker for liver and biliary diseases. frontiersin.org For instance, in a study on cholangiocarcinoma (CCA), the average composition ratio of this compound was significantly higher in CCA patients compared to those with benign biliary disease or pancreatic cancer. nih.gov This finding points to this compound as a potential phenotype-specific biomarker for CCA. nih.gov

The development of this compound-based biomarkers is an active area of research, with a focus on improving the sensitivity and specificity of diagnostic tests. nih.govmendeley.com In preclinical settings, biomarkers like this compound are crucial for evaluating the pharmacokinetics, pharmacodynamics, and potential toxicity of new drug candidates. crownbio.comitrlab.com They can provide early indications of drug efficacy or adverse effects, guiding the drug development process. itrlab.com

Mechanistic research is also benefiting from the use of this compound as a biomarker. By monitoring changes in its levels, researchers can gain insights into the underlying mechanisms of disease progression and the response to therapeutic interventions. crownbio.com As analytical techniques for detecting and quantifying metabolites continue to advance, the utility of this compound as a biomarker in both preclinical and clinical research is expected to grow, potentially leading to improved strategies for early disease diagnosis and personalized medicine. nih.govnih.gov

Table 5: this compound as a Biomarker in Preclinical and Mechanistic Research

Disease Area Biomarker Potential Preclinical/Mechanistic Application
Hepatobiliary Diseases Elevated serum levels in hepatitis, cirrhosis, and liver cancer. frontiersin.org Indicator of liver cell damage and impaired bile function. frontiersin.org
Cholangiocarcinoma (CCA) Significantly higher composition ratio in CCA patients. nih.gov Potential phenotype-specific biomarker for differentiating CCA from other biliary diseases. nih.gov
Metabolic Disorders Altered circulating profiles in obesity and type 2 diabetes. nih.gov Early indicator of metabolic dysregulation. nih.gov
Drug Development Measurable indicator of pharmacokinetics, pharmacodynamics, and toxicity. crownbio.comitrlab.com Guiding candidate selection and optimization in early-stage drug development. crownbio.com

Q & A

What are the current methodologies for synthesizing glycocholic acid, and what are their limitations?

Basic Research Question
this compound is synthesized via enzymatic conjugation of cholic acid with glycine, primarily in the liver. Current methodologies include in vitro enzymatic synthesis using bile acid-CoA:amino acid N-acyltransferase (BAAT) and chemical synthesis via carbodiimide-mediated coupling. However, enzymatic methods face challenges in scalability due to enzyme instability, while chemical synthesis often yields impurities requiring rigorous purification (e.g., HPLC or column chromatography) . Recent advances propose microbial biosynthesis using engineered E. coli, but yields remain suboptimal for industrial applications .

How can this compound be quantitatively detected in biological samples?

Basic Research Question
Colorimetric assays using nitrobenzene derivatives (e.g., 3,5-dinitrobenzoic acid) are standard for quantifying glycine-conjugated bile acids like this compound. The method relies on measuring absorbance at 540 nm, with a linear range of 12.5–200 nmol and molar absorption coefficients of ~1.56 × 10⁴ M⁻¹cm⁻¹ . For higher sensitivity, LC-MS/MS with MRM (multiple reaction monitoring) is recommended, achieving detection limits of 0.1 ng/mL in serum . Validate assays using spiked recovery experiments (85–115% recovery) to account for matrix effects.

What molecular networking approaches are used to identify this compound derivatives in metabolomic studies?

Advanced Research Question
Global Natural Products Social Molecular Networking (GNPS) platforms enable annotation of this compound derivatives via mass shifts. For example, a parent ion at m/z 466.316 (this compound) can be linked to conjugates like m/z 556.363 (+90.047 Da, phenylalanine adduct) using Cytoscape visualization . Manual propagation of annotations requires verifying mass differences against theoretical adducts (e.g., +106.042 Da for tyrosine). Pair with MS² spectral matching to reference libraries (e.g., NIST) to confirm structural assignments .

How does this compound function as a biomarker in liver diseases, and what are the challenges in validating its diagnostic utility?

Advanced Research Question
In acute hepatitis E-induced liver failure (HEV-ALF), this compound serum levels correlate with prognosis (AUC = 0.89 in ROC analysis). However, validation requires addressing confounding factors:

  • Inter-individual variability : Bile acid profiles differ by diet, gut microbiota, and genetic polymorphisms (e.g., BAAT mutations).
  • Pre-analytical variables : Fasting vs. postprandial sampling impacts concentrations. Standardize protocols to collect fasting samples .
  • Analytical specificity : Differentiate this compound from isomers (e.g., glycochenodeoxycholate) using UPLC with C18 columns and 15-minute gradients .

What are the proposed mechanisms by which this compound exhibits antitumor activity, and what experimental models support these findings?

Advanced Research Question
In murine breast cancer models (4T1 cells), this compound at 50 µM suppresses tumor growth by upregulating pro-apoptotic proteins (e.g., Bax) and inhibiting PI3K/Akt pathways. Western blot and RNA-seq data show dose-dependent increases in caspase-3 cleavage (1.5–2.5-fold) and reductions in cyclin D1 expression . Validate mechanisms using siRNA knockdown of bile acid receptors (e.g., TGR5) to confirm target specificity.

How can researchers address contradictions in the reported pharmacological effects of this compound across different studies?

Advanced Research Question
Contradictions (e.g., pro- vs. anti-inflammatory effects) often arise from model-specific factors:

  • Cell type variability : Primary hepatocytes vs. cancer cells may respond differently due to receptor expression levels.
  • Concentration thresholds : Biphasic effects are observed (e.g., anti-inflammatory at 10 µM but cytotoxic at 100 µM). Conduct dose-response studies across 3–5 log scales .
  • Meta-analysis : Use PRISMA guidelines to aggregate data from PubMed/Web of Science, applying random-effects models to quantify heterogeneity (I² statistic) .

What are the key physicochemical properties of this compound that influence its role as a pharmaceutical excipient?

Basic Research Question
this compound’s amphiphilic structure (critical micellar concentration = 1.2 mM) enhances drug solubility via micelle formation. Its logP value (-1.5) and pKa (~4.5 for glycine conjugate) dictate pH-dependent stability in formulations. Use dynamic light scattering (DLS) to monitor micelle size (10–50 nm) and stability under accelerated storage conditions (40°C/75% RH) .

What advanced chromatographic techniques are recommended for resolving this compound isomers in complex matrices?

Advanced Research Question
Ultra-performance convergence chromatography (UPCC) with supercritical CO₂ as mobile phase achieves baseline separation of this compound from taurocholic acid (α = 1.8) in bile. Optimize with 10 mM ammonium acetate in methanol co-solvent and a HSS C18 SB column (2.1 × 100 mm, 1.8 µm). For isomeric resolution (e.g., 3α vs. 3β hydroxyl), employ chiral columns (e.g., Chiralpak IA-3) with ethanol/hexane gradients .

What are the standard protocols for ensuring the purity of this compound in experimental preparations?

Basic Research Question
Validate purity (>98%) via:

  • TLC : Silica gel plates with chloroform/methanol/water (65:25:4), Rf = 0.35.
  • HPLC : C18 column, 0.1% formic acid/acetonitrile gradient, retention time = 8.2 min.
  • NMR : Confirm absence of tauro-conjugates via ¹H-NMR (δ 3.85 ppm for glycine methylene) . Store at -20°C under argon to prevent oxidation.

How do bile acid conjugation patterns, including this compound, vary under pathological conditions, and what analytical strategies are used to study these variations?

Advanced Research Question
In prostate cancer (PCa), urinary this compound increases 2.3-fold due to dysregulated hepatic synthesis. Use OPLS-DA models to distinguish PCa (VIP scores >1.5) and validate with permutation testing (p < 0.01). For pathway analysis, KEGG enrichment of "primary bile acid biosynthesis" (p = 2.3 × 10⁻⁵) links this compound to disease progression. Combine FPLC/MS metabolomics with stable isotope tracing (¹³C-glycine) to quantify conjugation rates in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.